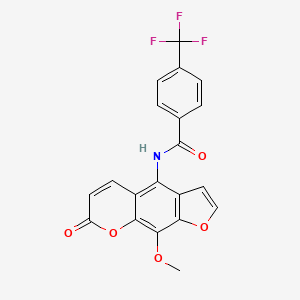
Anticancer agent 79
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 79 is a potent compound known for its significant activity against breast cancer cells. It has shown cytotoxic effects on T47-D cells with an IC50 value of 13.64 ± 0.26 μM . This compound is part of a broader class of anticancer agents that target specific cellular pathways to inhibit cancer cell growth and proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 79 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the formation of a core structure followed by functional group modifications to enhance its anticancer properties. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve large-scale production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 79 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and protective groups like tert-butyloxycarbonyl (Boc) to protect sensitive functional groups during the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully reduced compounds with enhanced stability and bioactivity .
Applications De Recherche Scientifique
Anticancer agent 79 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anticancer activity and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the cellular pathways involved in cancer cell proliferation and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for treating various types of cancer, particularly breast cancer.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Mécanisme D'action
Anticancer agent 79 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It interacts with key proteins and enzymes, disrupting their normal function and leading to cell death. The compound may induce apoptosis by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . Additionally, it can inhibit angiogenesis, the process by which new blood vessels form, thereby starving the tumor of nutrients and oxygen .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitomycin C: An antibiotic with potent anticancer activity, used primarily in the treatment of various cancers including stomach and pancreatic cancer.
Paclitaxel: A natural product used in chemotherapy for breast, ovarian, and lung cancer.
Doxorubicin: An anthracycline antibiotic used in cancer treatment, known for its broad-spectrum anticancer activity.
Uniqueness
Anticancer agent 79 is unique due to its specific activity against breast cancer cells and its relatively low IC50 value, indicating high potency. Unlike some other anticancer agents, it has shown a favorable toxicity profile, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C20H12F3NO5 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
N-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H12F3NO5/c1-27-18-16-13(8-9-28-16)15(12-6-7-14(25)29-17(12)18)24-19(26)10-2-4-11(5-3-10)20(21,22)23/h2-9H,1H3,(H,24,26) |
Clé InChI |
ZJIRUKXIRFKGJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C3=C1OC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


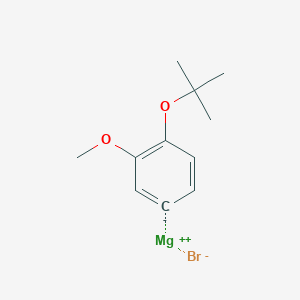
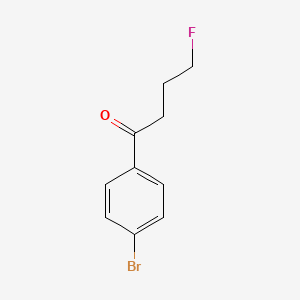
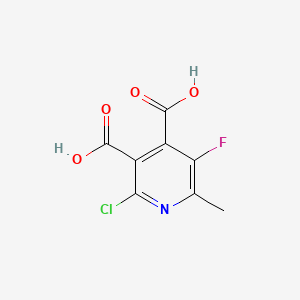



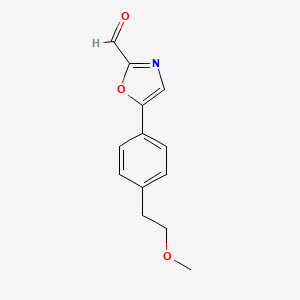
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
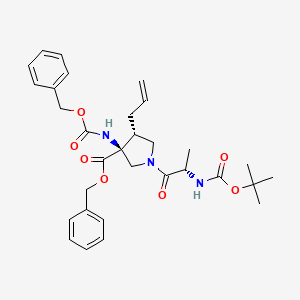
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
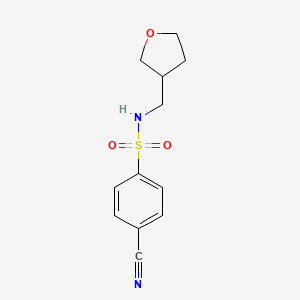

![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
